2-(2,2-Dimethoxyacetyl)cyclohexan-1-one
Description
2-(2,2-Dimethoxyacetyl)cyclohexan-1-one is a substituted cyclohexanone derivative characterized by a dimethoxyacetyl group at the 2-position of the cyclohexanone ring. This compound belongs to the broader class of asymmetrical mono-carbonyl analogs of curcumin (AMACs), which are synthesized via aldol condensation reactions between cyclohexanone derivatives and aromatic aldehydes or other electrophilic partners under acidic or basic conditions . The dimethoxyacetyl moiety introduces unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in the development of anti-inflammatory and antioxidant agents .
Aldol condensation: Cyclohexanone reacts with dimethoxyacetyl chloride or equivalent electrophiles in the presence of a base (e.g., NaOH) to form the α,β-unsaturated ketone intermediate .
Acid-catalyzed cyclization: Further functionalization under acidic conditions stabilizes the conjugated system .
The compound’s structural features, such as the electron-withdrawing dimethoxy group, influence its reactivity in nucleophilic additions and its stability under physiological conditions.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(2,2-dimethoxyacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H16O4/c1-13-10(14-2)9(12)7-5-3-4-6-8(7)11/h7,10H,3-6H2,1-2H3 |
InChI Key |
FCQCREMSMMCJTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C1CCCCC1=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxyacetyl)cyclohexan-1-one typically involves the acylation of cyclohexanone with 2,2-dimethoxyacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the compound is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethoxyacetyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Scientific Research Applications
2-(2,2-Dimethoxyacetyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethoxyacetyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their distinguishing features are summarized below:
*Calculated based on molecular formula C₁₀H₁₆O₄.
Physicochemical Properties
- Solubility : The dimethoxyacetyl group improves water solubility relative to 2-(3,5-dimethylpiperidin-1-yl)cyclohexan-1-one , which is lipophilic and stored as a liquid .
- Stability : Halogenated analogs like 2-(difluoroacetyl)cyclohexan-1-one are more stable under acidic conditions than their methoxy counterparts, which may undergo demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
